molecular formula C23H19NO4S B2546324 (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine CAS No. 904436-48-2

(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine

Cat. No.: B2546324
CAS No.: 904436-48-2
M. Wt: 405.47
InChI Key: ZWPCYFJWQSRWDW-VHXPQNKSSA-N
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Description

The compound (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine is a chromene-derived sulfonamide featuring a Z-configuration imine group. Its molecular formula is C₂₄H₂₂N₂O₄S (average mass: 450.51 g/mol), with a benzenesulfonyl group at position 3, a methoxy substituent at position 8, and a 4-methylphenyl (p-tolyl) group attached to the imine nitrogen (Figure 1). Chromene derivatives are known for their biological relevance, particularly as antimicrobial and anti-inflammatory agents, while sulfonamide groups enhance binding to biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-11-13-18(14-12-16)24-23-21(29(25,26)19-8-4-3-5-9-19)15-17-7-6-10-20(27-2)22(17)28-23/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPCYFJWQSRWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-imine structure.

    Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    N-Substitution with 4-Methylphenyl Group: This step involves the reaction of the intermediate with 4-methylphenylamine under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine exerts its effects involves interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The chromen-2-imine core can interact with DNA and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Differences
Target Compound 4-methylphenyl C₂₄H₂₂N₂O₄S 450.51 Baseline structure with p-tolyl group
(2Z)-N-(3,4-Difluorophenyl)-... 3,4-difluorophenyl C₂₃H₁₈F₂N₂O₄S 468.46 Fluorine atoms increase electronegativity and metabolic stability
N-(3-Chloro-4-methoxyphenyl)-... 3-chloro-4-methoxyphenyl C₂₄H₂₀ClNO₅S 469.94 Chlorine enhances lipophilicity; additional methoxy group alters steric bulk
(2Z)-N-(4-Ethylphenyl)-... 4-ethylphenyl C₂₅H₂₃NO₄S 441.52 Ethyl group increases hydrophobicity and may improve membrane permeability
(2Z)-2-{[N-(2-Formylphenyl)-...-nitrile 2-formylphenyl C₂₆H₂₁N₃O₃S 463.53 Formyl group introduces polarity; nitrile enhances reactivity

Key Variations :

  • Fluorinated analogs (e.g., 3,4-difluorophenyl) require electrophilic fluorination steps, increasing synthetic complexity .
  • Chlorinated derivatives (e.g., 3-chloro-4-methoxyphenyl) utilize Ullmann-type couplings, which demand precise temperature control .

Crystallographic and Stability Analysis

Crystal structures of related compounds reveal:

  • Hydrogen Bonding : Intramolecular C—H···O bonds stabilize Z-imine conformations, as seen in the target compound’s analog with a formylphenyl group (S(5) ring motif) .
  • π-π Interactions : Stacking distances between aromatic rings (e.g., 3.927 Å in nitrile derivatives) contribute to crystalline stability .
  • Steric Effects : Bulkier substituents (e.g., ethylphenyl) disrupt packing efficiency, reducing melting points compared to the target compound .

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